BenchChemオンラインストアへようこそ!

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Orthogonal protection Sequential functionalization Spirocyclic diamine building block

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (CAS 1334784-95-0, C₂₀H₂₈N₂O₄, MW 360.45) is a conformationally rigid, orthogonally diprotected spirocyclic diamine building block comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon. The N2 position bears a benzyl carbamate (Cbz) protecting group, while the N7 position carries a tert-butyl carbamate (Boc) group.

Molecular Formula C20H28N2O4
Molecular Weight 360.4 g/mol
Cat. No. B13973373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
Molecular FormulaC20H28N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)14-22(15-20)17(23)25-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
InChIKeyWNQNFJYMGNHWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate: An Orthogonally Protected Spirocyclic Diamine Building Block for Medicinal Chemistry Procurement


2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (CAS 1334784-95-0, C₂₀H₂₈N₂O₄, MW 360.45) is a conformationally rigid, orthogonally diprotected spirocyclic diamine building block comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon [1]. The N2 position bears a benzyl carbamate (Cbz) protecting group, while the N7 position carries a tert-butyl carbamate (Boc) group. This orthogonal protection strategy—Cbz cleavable by hydrogenolysis, Boc by acidolysis—enables sequential, site-selective deprotection and functionalization of the two secondary amines, a capability not provided by symmetrically protected (di-Boc or di-Cbz) analogues [2]. The 2,7-diazaspiro[3.5]nonane core itself has been validated as a privileged scaffold in sigma receptor (S1R/S2R) ligand development, neurokinin receptor antagonism, and antimycobacterial drug discovery [3].

Why Generic Substitution Fails: The Functional Cost of Symmetrical Protection in 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate Procurement


Substituting this compound with a symmetrically protected analogue—such as the di-Boc variant (2,7-di(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate) or the di-Cbz variant—introduces a fundamental synthetic liability: the inability to perform sequential, chemoselective amine functionalization. With two identical protecting groups, differential deprotection relies entirely on kinetic discrimination between chemically equivalent sites, leading to statistical mixtures of mono- and bis-deprotected products, reduced overall yield, and additional chromatographic purification steps [1]. Direct mono-carbamoylation of the parent 2,7-diazaspiro[3.5]nonane has been reported as inefficient, further limiting the practicality of building block approaches that lack pre-installed orthogonal protection [1]. The Cbz/Boc pairing in the target compound avoids these issues entirely by providing two electronically and sterically distinct carbamates that can be removed under mutually exclusive conditions—hydrogenolysis (Cbz) versus acidolysis (Boc)—enabling clean, high-yielding sequential elaboration of the spirocyclic scaffold [2]. The quantitative impact of this design choice is evidenced in downstream biological profiling, where derivatives built from the orthogonally protected 2-benzyl-2,7-diazaspiro[3.5]nonane core achieve low-nanomolar target affinity and tunable functional pharmacology [3].

Quantitative Differentiation Evidence: 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate vs. Closest Structural Analogs


Orthogonal Cbz/Boc Protection Enables Sequential Deprotection Unavailable to Symmetrically Protected 2,7-Diazaspiro[3.5]nonane Analogues

The target compound carries a Cbz group at N2 and a Boc group at N7, creating a chemically orthogonal protection pair. Cbz is selectively removed by catalytic hydrogenolysis (Pd-C, H₂), while Boc is cleaved under acidic conditions (TFA or HCl/dioxane)—two mutually exclusive deprotection modalities [1]. In contrast, the symmetrically protected di-Boc analogue (2,7-di(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate) cannot be selectively mono-deprotected at a single nitrogen; attempts at partial Boc removal yield a statistical mixture of mono- and bis-deprotected products, requiring chromatographic separation and reducing the effective yield of the desired mono-amine intermediate [2]. Direct mono-carbamoylation of the parent spirodiamine to generate mono-Boc or mono-Cbz species has been demonstrated to be inefficient, further underscoring the practical value of pre-installed orthogonal protection [2]. The Cbz/Boc pairing therefore provides a unique synthetic handle for constructing asymmetrically substituted 2,7-diazaspiro[3.5]nonane derivatives with programmable regiochemistry, a feature directly exploited in the synthesis of sigma receptor ligands with distinct agonist vs. antagonist profiles [3].

Orthogonal protection Sequential functionalization Spirocyclic diamine building block Medicinal chemistry synthesis

2,7-Diazaspiro[3.5]nonane Scaffold Delivers ~10-Fold Higher S1R Binding Affinity Compared to Diazabicyclo[4.3.0]nonane Scaffold

In a direct head-to-head radioligand binding study, the 2,7-diazaspiro[3.5]nonane-derived compound 4b (AD186) exhibited an S1R Ki of 2.7 ± 0.3 nM, representing an approximately 10-fold improvement in binding affinity compared to the diazabicyclo[4.3.0]nonane-based derivative 8b, which displayed an S1R Ki of 27 ± 4.2 nM [1]. Both compounds were evaluated under identical assay conditions using [³H]-(+)-pentazocine displacement in guinea pig brain membranes. Within the broader 2,7-diazaspiro[3.5]nonane series, compounds 4b, 4c, and 4e all achieved low-nanomolar S1R Ki values (2.7, 3.5, and 7.2 nM respectively) with 6- to 10-fold selectivity over S2R [REFS-1, Table 1]. By contrast, the majority of diazabicyclo[4.3.0]nonane derivatives showed substantially weaker S1R affinity, with only compounds 8c (Ki = 19 nM) and 8f (Ki = 10 nM) approaching the affinity range of the weakest 2,7-diazaspiro[3.5]nonane entries [REFS-1, Table 2]. The enhanced affinity is attributed to the optimal positioning of the basic nitrogen within the [3.5] spirocyclic framework for ionic interaction with the S1R binding pocket [1].

Sigma-1 receptor Binding affinity Ki CNS drug discovery Spirocyclic scaffold comparison

Identical 2,7-Diazaspiro[3.5]nonane Core Supports Opposing S1R Functional Profiles (Agonist vs. Antagonist), Enabling Pharmacological Tool Diversification

Compounds sharing the identical 2,7-diazaspiro[3.5]nonane core can display opposite functional activity at the sigma-1 receptor, a level of pharmacological tunability not observed with the diazabicyclo[4.3.0]nonane scaffold. Compound 5b (AB21, Ki S1R = 13 nM, Ki S2R = 102 nM) acted as an S1R antagonist in vivo, achieving maximum antiallodynic effect at 20 mg/kg in a capsaicin-induced mechanical hypersensitivity model—an effect fully reversed by the selective S1R agonist PRE-084 [1]. In contrast, compound 4b (AD186, Ki S1R = 2.7 nM, Ki S2R = 27 nM), bearing the same 2,7-diazaspiro[3.5]nonane core, was completely devoid of antiallodynic effect and instead fully reversed the antiallodynic effect of the S1R antagonist BD-1063, confirming S1R agonism in vivo [1]. The functional profiles were corroborated by the phenytoin assay, an in vitro model of S1R functional activity. This divergent pharmacology from a single scaffold architecture enables a single building block procurement to support both agonist and antagonist lead series, a strategic advantage over comparator scaffolds that predominantly yield only one functional class [1].

Sigma-1 receptor Functional selectivity Agonist Antagonist In vivo efficacy Phenytoin assay

2-Benzyl-2,7-diazaspiro[3.5]nonane-Derived Benzothiazinones Achieve Sub-0.016 μg/mL MIC Against Drug-Sensitive and MDR Mycobacterium tuberculosis

A series of benzothiazinone derivatives incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety—directly derived from the N-benzyl substitution pattern present in the target building block—were evaluated against Mycobacterium tuberculosis. With one exception (compound 3), all compounds displayed MIC values below 0.016 μg/mL against both drug-sensitive and clinically isolated multidrug-resistant (MDR) MTB strains [1]. The lead compound 2d, bearing a methyl group at the benzylic carbon, demonstrated good safety and significant in vivo efficacy in an acute mouse model of TB, along with superior pharmacokinetic profiles compared to the clinical-stage candidate PBTZ169 [1]. In a subsequent broader-spectrum study, 529 benzothiazinones were screened against M. abscessus; two hits bearing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold showed enhanced activity, and optimization yielded lead compound B2 with MIC < 0.01 μg/mL against MTB and MIC = 0.03125–2.5 μg/mL against various non-tuberculous mycobacteria (NTM) strains [2]. The 2-benzyl substitution on the spirocyclic nitrogen is a critical pharmacophoric element, as it engages the DprE1 binding pocket and is not easily replaced by alternative N-substituents without loss of potency.

Antitubercular Mycobacterium tuberculosis MIC DprE1 Benzothiazinone

2,7-Diazaspiro[3.5]nonane Core Provides Higher Fraction sp³ (Fsp³ = 1.0) Than Monocyclic Piperazine (Fsp³ = 0.83), Correlating with Improved Solubility and Metabolic Stability Trends

The 2,7-diazaspiro[3.5]nonane scaffold is fully saturated (all carbons sp³-hybridized), yielding a fraction sp³ (Fsp³) of 1.0. In comparison, the commonly used piperazine bioisostere has an Fsp³ of 0.83 (5/6 carbons sp³). Higher Fsp³ values have been correlated in multiple medicinal chemistry analyses with improved aqueous solubility, lower logD, and enhanced metabolic stability in human liver microsomes relative to more planar, aromatic-rich scaffolds [1]. A review of spirocyclic compounds in drug discovery notes that introducing sp³-rich spiro systems consistently increases solubility and reduces oxidative metabolism compared to monocyclic and planar analogues [1]. In the specific context of 2,7-diazaspiro[3.5]nonane-containing sigma receptor ligands, compounds with this core showed favorable in vivo pharmacokinetics and CNS exposure, consistent with the physicochemical trend predicted by high Fsp³ [2]. While direct head-to-head solubility or microsomal stability data for the protected building block itself are not reported, the class-level inference from studies on spirocyclic vs. monocyclic diamine scaffolds supports the expectation of superior developability properties for drug candidates built from this core [1].

Fraction sp³ Drug-likeness Physicochemical properties Solubility Metabolic stability Spirocyclic scaffold

Diazaspiro Cores as Piperazine Bioisosteres: Scaffold Identity Determines PARP-1 Affinity by >300-Fold and Dictates DNA Damage Liability

In a systematic study examining diazaspiro cores as piperazine replacements in the olaparib framework, the choice of spirocyclic scaffold dramatically influenced PARP-1 inhibitory potency. Compound 10e, containing a specific diazaspiro scaffold, inhibited PARP-1 with an IC₅₀ of 12.6 ± 1.1 nM and did not induce DNA damage at comparable drug concentrations, whereas compound 15b, bearing a different diazaspiro architecture, showed an IC₅₀ of 4397 ± 1.1 nM (>300-fold weaker) yet paradoxically induced DNA damage at micromolar concentrations [1]. This finding demonstrates that spirodiamine scaffolds are not interchangeable; even within the same structural class, small changes in ring size or nitrogen positioning produce orders-of-magnitude differences in target affinity and profoundly divergent cellular safety profiles [1]. The study provides direct, quantitative evidence that selection of the correct spirocyclic diamine building block—such as the 2,7-diazaspiro[3.5]nonane motif—is a critical determinant of downstream pharmacological outcomes, and that casual substitution with alternative spirodiamine scaffolds can produce both inactive and toxiphoric compounds.

PARP-1 Piperazine bioisostere DNA damage Cytotoxicity Diazaspiro scaffold comparison

Optimal Application Scenarios for 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate Based on Quantitative Differentiation Evidence


Divergent Synthesis of Sigma-1 Receptor Agonist and Antagonist Tool Compounds from a Single Building Block

The orthogonal Cbz/Boc protection enables sequential deprotection and differential N-functionalization of the piperidine (N7, Boc) and azetidine (N2, Cbz) nitrogens. A research group can procure one batch of this building block and, by varying the order of deprotection and the identity of introduced substituents, synthesize both S1R agonists (e.g., AD186-type compounds, Ki ~2.7 nM) and antagonists (e.g., AB21-type compounds, Ki ~13 nM) from the same starting material [1]. This eliminates the need to purchase two separate, differentially protected building blocks and reduces the synthetic step count for each target series by at least two steps. The 10-fold affinity advantage of the 2,7-diazaspiro[3.5]nonane scaffold over diazabicyclo[4.3.0]nonane comparators [1] further ensures that the resulting ligands operate in the low-nanomolar potency range required for in vivo target engagement studies.

Construction of DprE1-Targeting Antitubercular Benzothiazinone Libraries with the Pharmacophoric N-Benzyl Motif Pre-Installed

The N2-benzyl group on this building block corresponds directly to the critical pharmacophoric benzyl substitution found in potent antitubercular benzothiazinones (MIC < 0.016 μg/mL against MDR-MTB) [2]. Selective Boc deprotection at N7 liberates the piperidine amine for coupling to the benzothiazinone warhead, while the benzyl carbamate at N2 can either be retained (to yield the active N-benzyl pharmacophore) or cleaved and replaced for SAR exploration. This building block thus serves as a direct entry point to the 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone series that has demonstrated superior PK profiles relative to PBTZ169 and broad-spectrum activity against both MTB and NTM strains [3]. Use of non-benzylated spirodiamine building blocks would require an additional N-benzylation step and its associated purification, adding cost and reducing throughput in library synthesis.

Piperazine Bioisostere Replacement Programs Requiring High Fsp³ Scaffolds with Positional Functionalization Control

In lead optimization campaigns where a piperazine moiety has been identified as a metabolic liability or a source of hERG binding, the 2,7-diazaspiro[3.5]nonane scaffold offers a conformationally rigid, fully saturated (Fsp³ = 1.0) replacement with two chemically differentiated attachment vectors [4]. The orthogonal protection of this building block allows the medicinal chemist to independently vary substituents at the two nitrogens and explore vector geometry that is inaccessible to piperazine (which presents two chemically equivalent amines). The >300-fold difference in PARP-1 affinity observed between closely related diazaspiro scaffolds [5] underscores that careful selection of the [3.5] ring system—as provided by this building block—is essential rather than incidental to achieving target potency. This scenario is particularly relevant for oncology and inflammation programs where the piperazine-to-diazaspiro replacement has been validated in the olaparib framework.

Custom Synthesis and CRO-Scale Production of Asymmetric Spirodiamine Intermediates

For contract research organizations (CROs) and internal process chemistry groups tasked with multi-kilogram synthesis of spirocyclic drug candidates, this building block offers a strategic advantage over symmetrically protected analogues. The pre-installed orthogonal protection eliminates the need for statistical mono-deprotection from di-Boc or di-Cbz intermediates—a process that generates 33–50% of undesired byproducts and necessitates chromatographic purification at scale [6]. By starting with this building block, process chemists can design a linear, high-yielding sequence in which each deprotection and coupling step yields a single product, simplifying in-process control, reducing solvent waste, and improving overall yield. This directly translates to lower cost of goods for clinical candidates containing the 2,7-diazaspiro[3.5]nonane motif.

Quote Request

Request a Quote for 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.